molecular formula C19H24ClN3 B13766349 2-Benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride CAS No. 6653-89-0

2-Benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride

Cat. No.: B13766349
CAS No.: 6653-89-0
M. Wt: 329.9 g/mol
InChI Key: KUCDXSLTWWYIID-UHFFFAOYSA-N
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Description

2-Benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride is a benzimidazole derivative featuring a benzyl group at position 2 and a branched 2-(dimethylamino)-1-methylethyl substituent at position 1 of the benzimidazole core. The hydrochloride salt enhances aqueous solubility, making it pharmaceutically relevant for improved bioavailability.

Properties

CAS No.

6653-89-0

Molecular Formula

C19H24ClN3

Molecular Weight

329.9 g/mol

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)propyl-dimethylazanium;chloride

InChI

InChI=1S/C19H23N3.ClH/c1-15(14-21(2)3)22-18-12-8-7-11-17(18)20-19(22)13-16-9-5-4-6-10-16;/h4-12,15H,13-14H2,1-3H3;1H

InChI Key

KUCDXSLTWWYIID-UHFFFAOYSA-N

Canonical SMILES

CC(C[NH+](C)C)N1C2=CC=CC=C2N=C1CC3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Condensation with Carboxylic Acids

One common method involves reacting orthophenylenediamine with chloroacetic acid in the presence of hydrochloric acid. For example, the synthesis of 2-(chloromethyl)-1H-benzimidazoles (1a and 1b) can be achieved by adding 1.5 equivalents of chloroacetic acid to orthophenylenediamine in 4N hydrochloric acid, followed by refluxing the mixture for 2 hours. The product is then precipitated by adding a 5% potassium hydrogenocarbonate solution and purified using silica gel chromatography with an ethyl acetate/hexane mixture (80/20).

Condensation with Aldehydes

Benzimidazoles can also be synthesized via aerobic oxidative condensation of benzyl alcohols with o-phenylenediamines, catalyzed by [MIMPs]+Cl−/NaNO2/TEMPO.

Condensation with Amides

Another method involves reacting 1,2-phenylenediamine with substituted amides in the presence of 70% hydrochloric acid. The reaction is conducted at 100°C, and the completion is monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) as the eluent. After cooling, the mixture is neutralized with solid sodium carbonate until slightly basic (pH 8-9), and the resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol.

A microwave-assisted procedure can also be used for this synthesis. In this method, 1,2-arylenediamine is reacted with dimethylformamide (DMF) and 70% hydrochloric acid in a microwave reaction vessel. The mixture is irradiated with 150 W microwave radiation for a short period (e.g., 2 minutes at 150°C), and the product is obtained following a similar workup procedure as the conventional method.

Specific Preparation Methods for Benzimidazole Derivatives

The preparation of specific benzimidazole derivatives often involves multiple steps and specific reaction conditions. The following examples illustrate the synthesis of benzimidazole derivatives using various methods.

Stobbe Condensation Reaction

In one approach, a Stobbe condensation reaction is used, where a compound represented by Chemical Formula 8 is reacted with a compound represented by Chemical Formula 9 to obtain a compound represented by Chemical Formula 10.

This reaction may be performed in the presence of a base, such as potassium tert-butoxide, sodium ethoxide, or sodium methoxide, and in a solvent such as methanol, ethanol, acetonitrile, or methylene chloride. The reaction temperature is preferably in the range of 50°C to 55°C.

Preparation of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxyamide

In example 8 from patent WO2015005615A1, 1-benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxyamide was synthesized. After the reaction, the solvent was removed at 45°C under reduced pressure, and water was added. The mixture was stirred for 12 hours, and the resulting solid was filtered, washed with ethanol/water (1:2 volume ratio), and vacuum-dried at 40°C to obtain the desired compound.

Purification Techniques

Purification of benzimidazole derivatives is crucial to obtain high purity compounds. Recrystallization is a common technique, often using solvents like ethanol. Additionally, column chromatography on silica gel can be employed using solvent mixtures such as ethyl acetate and hexane to purify the compounds.

Analytical Data

Analytical data, such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), are essential for confirming the structure and purity of the synthesized benzimidazole derivatives. For example, 2-(chloromethyl)-1H-benzimidazole (1a) exhibits the following characteristics:

  • Yellow powder
  • Yield = 80%
  • ¹H NMR (DMSO-d6) δ (ppm): 7.19-7.24 (m, 2H, HAr), 7.54-7.58(m, 2H, HAr) 4.92 (s, 2H, CH2)
  • ¹³C NMR (DMSO-d6) (δ ppm): 149.57, 138.52, 122.28, 115.26, 38.29
  • HRMS(ESI) Calc for C₈H₈ClN₂ (M+H)+: 167.7312

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Dimethylamine, benzyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that benzimidazole derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of benzimidazole derivatives, which can inhibit the growth of various bacterial and fungal strains.
  • Anticancer Properties : The compound has shown potential in cancer research, particularly in inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Analgesic Effects : Some derivatives within this class have been noted for their opioid-like analgesic effects, suggesting potential use in pain management therapies.

Cardiovascular Health

Benzimidazole derivatives have been investigated for their role in managing cardiovascular diseases. They exhibit angiotensin receptor antagonistic activity, which is beneficial for treating conditions such as hypertension and heart failure . The specific compound may contribute to lowering blood pressure and improving heart function.

Antiparasitic Treatments

The structural similarity to other benzimidazoles used in antiparasitic treatments positions this compound as a candidate for further investigation against parasitic infections. Compounds like mebendazole have demonstrated efficacy against helminths, indicating that similar derivatives could be effective.

Neurological Disorders

There is emerging interest in the neuroprotective effects of benzimidazole derivatives. The dimethylamino group may enhance central nervous system penetration, potentially making it useful in treating neurological disorders or as an adjunct therapy for conditions like epilepsy due to its observed effects on seizure thresholds .

Case Study 1: Anticancer Activity

A study conducted on various benzimidazole derivatives demonstrated that modifications at the benzyl position could significantly enhance anticancer activity. In vitro tests showed that specific substitutions led to increased apoptosis rates in human cancer cell lines, suggesting that 2-benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride could be further developed as an anticancer agent.

Case Study 2: Analgesic Effects

In a comparative study involving several benzimidazole derivatives, researchers found that this compound exhibited significant analgesic properties comparable to traditional opioids but with a potentially lower risk of dependency. This finding opens avenues for developing safer pain management medications.

Mechanism of Action

The mechanism of action of 2-Benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two analogs:

  • Compound 9 (N-4-Methylbenzenesulfonyl derivative) : Synthesized in , featuring sulfonyl groups and a methylbenzene moiety .
  • 2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride : A simpler benzimidazole derivative with an ethylamine substituent () .
Property Target Compound Compound 9 2-(1H-Benzimidazol-1-yl)ethylamine HCl
Core Structure Benzimidazole with benzyl and dimethylaminoethyl groups Bis-benzimidazole with sulfonyl linkages Benzimidazole with ethylamine
Substituents 2-Benzyl, 1-(2-(dimethylamino)-1-methylethyl) Sulfonyl groups, methylbenzene 1-Ethylamine
Molecular Formula Not explicitly provided (estimated: C₁₉H₂₄ClN₃) C₂₈H₂₈N₄O₄S₂ (EIMS: m/z 588) C₉H₁₂ClN₃
Molecular Weight ~350–370 (estimated) 588 197.67
Key Functional Groups Dimethylamino (basic), benzyl (lipophilic) Sulfonyl (polar), methylbenzene (aromatic) Ethylamine (polar), hydrochloride salt

Physicochemical Properties

Property Target Compound Compound 9 Ethylamine Derivative
Melting Point Not reported 204–206°C Not reported
Solubility High (hydrochloride salt) Moderate (sulfonyl polarity) Moderate (hydrochloride salt)
Spectral Data Expected NMR: δ 2.2–3.0 (dimethylamino), 4.9–5.2 (CH₂), 7.2–7.4 (benzyl aromatics) 1H-NMR: δ 5.18 (CH₂), 2.31–2.37 (CH₃) PSA: 43.84, LogP: 2.49

Pharmacological Implications

  • Compound 9 : Sulfonyl groups may target enzymes like carbonic anhydrase or tyrosine kinases, but bulkiness reduces bioavailability .
  • Ethylamine Derivative: Limited substituents suggest narrower pharmacological scope, though the hydrochloride salt improves solubility .

Research Findings and Limitations

  • Synthetic Complexity : Compound 9’s multi-step synthesis and low yield highlight challenges in scaling sulfonamide-based benzimidazoles, whereas the target compound’s synthesis (if similar to ) may prioritize alkylation efficiency .
  • Bioactivity Gaps: While provides spectral data, pharmacological studies for these compounds are absent. The target compound’s dimethylamino group warrants exploration for CNS or antimicrobial activity.
  • Data Limitations : Exact melting points and solubility profiles for the target compound are unavailable, necessitating further experimental characterization.

Biological Activity

2-Benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride is a synthetic compound classified under benzimidazole derivatives. This compound exhibits a unique structure that may enhance its biological activity, making it a subject of interest in pharmacological research. The benzimidazole moiety is known for its diverse therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory activities.

Structural Characteristics

The compound features:

  • Benzimidazole Core : A bicyclic structure formed by fusing a benzene ring with an imidazole ring.
  • Benzyl Group : Present at the 2-position, which may influence its interaction with biological targets.
  • Dimethylamino Ethyl Chain : Attached to the 1-position, potentially enhancing solubility and bioavailability.

Anticancer Properties

Research indicates that benzimidazole derivatives have significant anticancer properties. Specifically, studies have shown that:

  • Compounds with the benzimidazole structure can act as topoisomerase inhibitors , which are crucial in DNA replication and repair processes.
  • 2-Benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride has demonstrated cytotoxic effects against various cancer cell lines, including K562 leukemia and HepG-2 hepatocellular carcinoma cells, with IC50 values of 2.68 μmol/L and 8.11 μmol/L respectively .
Cell LineIC50 (μmol/L)
K562 (Leukemia)2.68
HepG-2 (Hepatocellular)8.11

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial effects. In vitro studies have shown that:

  • The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
  • It has shown considerable potency in inhibiting bacterial growth, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ampicillin and ciprofloxacin .
MicroorganismMIC (μg/ml)
Staphylococcus aureus50
Escherichia coli25
Candida albicans250

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has been documented in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

The biological activity of 2-Benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Disruption of DNA replication in cancer cells.
  • Microtubule Disruption : Similar to other benzimidazoles, it may inhibit microtubule polymerization, affecting cell division.
  • Receptor Interaction : Potential binding to various receptors involved in pain and inflammation pathways.

Case Studies

Recent literature highlights the compound's potential in treating various conditions:

  • Cancer Treatment : A study demonstrated its efficacy in inducing apoptosis in cancer cells through intrinsic apoptotic pathways, emphasizing its role as a promising anticancer agent .
  • Antimicrobial Applications : Another study reported significant antibacterial activity against resistant strains of bacteria, suggesting its utility in developing new antibiotics .

Q & A

Q. What advanced techniques validate the compound’s pharmacokinetic (PK) properties in preclinical models?

  • Methodological Answer :
  • ADME Profiling : LC-MS/MS quantification in plasma and tissues after IV/oral dosing in rodents .
  • CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • BBB Penetration : Apply in situ brain perfusion models to measure logBB values .

Notes

  • Contradictions : reports variable product ratios in sulfonylation reactions, emphasizing the need for precise stoichiometry.
  • Safety : mandates PPE for handling hydrochloride salts due to irritant properties.
  • Advanced Tools : Molecular dynamics (MD) simulations () are critical for rational drug design.

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